Labriformin - 66419-07-6

Labriformin

Catalog Number: EVT-272102
CAS Number: 66419-07-6
Molecular Formula: C31H39NO10S
Molecular Weight: 617.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labriformine is a nitrogen-containing cardenolide of low polarity, predominated in the latices.
Overview

Labriformin is a compound that has recently gained attention in the field of organic synthesis and medicinal chemistry. It is classified as an aza-diketopiperazine, a class of compounds known for their diverse biological activities and potential therapeutic applications. The synthesis and analysis of Labriformin are significant for understanding its properties and potential uses in various scientific fields.

Source and Classification

Labriformin is derived from bicyclic aza-diketopiperazine scaffolds. These compounds are characterized by a unique bicyclic structure that includes nitrogen atoms, which contribute to their biological activity. The classification of Labriformin falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of Labriformin involves several innovative methodologies aimed at enhancing efficiency and yield. One notable method is the Rh(I)-catalyzed hydroformylative cyclohydrocarbonylation reaction, which allows for the selective diversification of bicyclic aza-diketopiperazine scaffolds. This reaction utilizes allyl-substituted precursors, leading to the formation of complex structures with multiple bonds and controlled stereochemistry.

Technical Details:

  • Key Reaction: Rh(I)-catalyzed hydroformylative cyclohydrocarbonylation.
  • Starting Materials: Allyl-substituted aza-diketopiperazines.
  • Outcome: Formation of six bonds and controlled stereocenter from simple substrates, resulting in high yields and purity.

This methodology is advantageous for producing a library of aza-diketopiperazine derivatives, facilitating further exploration of their biological activities.

Molecular Structure Analysis

The molecular structure of Labriformin can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into the connectivity and spatial arrangement of atoms within the molecule.

Structure Data:

  • Core Structure: Aza-diketopiperazine framework.
  • Functional Groups: Typically includes amine and carbonyl functionalities that are crucial for biological activity.
  • Spectroscopic Confirmation: NMR spectra confirm the presence of characteristic signals associated with the functional groups in Labriformin.
Chemical Reactions Analysis

Labriformin participates in several chemical reactions that are essential for its synthesis and potential modifications. These reactions include:

  • Condensation Reactions: Used to form imines or other derivatives.
  • Functionalization Reactions: Such as acylation or alkylation to introduce new functional groups that may enhance biological activity.

Technical Details:

  • Reagents Used: Various aromatic aldehydes and nucleophiles during the synthesis process.
  • Reaction Conditions: Typically conducted under microwave irradiation or using catalytic methods to improve efficiency.
Mechanism of Action

Process Data:

  • Binding Interactions: Likely involves hydrogen bonding and hydrophobic interactions with target proteins.
  • Biological Pathways: Potential modulation of signaling pathways related to cell growth or apoptosis.
Physical and Chemical Properties Analysis

Labriformin exhibits distinct physical and chemical properties that are crucial for its application in scientific research:

Physical Properties:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting points can vary depending on derivatives synthesized.

Chemical Properties:

  • Solubility: Solubility in polar solvents may be significant for biological assays.
  • Stability: Stability under various conditions (e.g., temperature, pH) needs to be assessed for practical applications.

Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to evaluate purity and stability over time.

Applications

Labriformin has promising applications in several scientific domains:

  1. Medicinal Chemistry: Potential use as a lead compound in drug development due to its biological activity.
  2. Biochemical Research: Useful in studying enzyme interactions or cellular processes.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with desired pharmacological properties.
Evolutionary Ecology of Labriformin in Plant-Herbivore Systems

Role in Asclepias Defense Strategies Against Specialist Herbivores

Labriformin serves as a geographically variable defensive compound in milkweed plants, exhibiting a distinct spatial distribution pattern that reflects adaptive chemical defense strategies. Unlike most cardenolides in common milkweed (Asclepias syriaca) that increase in concentration toward the host's range center, labriformin demonstrates a unique peak at higher latitudes [1]. This atypical distribution suggests independent selection pressures and potentially different ecological functions compared to other cardenolides in the plant's defensive arsenal. The compound achieves its highest concentrations in specialized plant tissues, particularly the latex, where it serves as a frontline defense against herbivory [2].

The tissue-specific distribution of labriformin reveals a sophisticated defensive strategy in milkweeds. Research on Asclepias eriocarpa demonstrates that cardenolides are differentially allocated across plant structures, with labriformin predominating in the latex (56.8 mg/g dried weight), substantially exceeding concentrations in stems (6.12 mg/g), leaves (4.0 mg/g), and roots (2.5 mg/g) [2]. This compartmentalization within the latex delivery system enables rapid deployment upon tissue damage, creating an immediate chemical barrier that targets the physiological systems of herbivores. The spatial distribution within the plant reflects an evolutionary optimization where defense resources are allocated preferentially to tissues most vulnerable to herbivore attack.

Table 1: Distribution of Cardenolides in Asclepias spp. Tissues

Plant TissueTotal Cardenolides (mg/g dry weight)Labriformin Relative AbundanceLatitudinal Concentration Trend
Latex56.8Dominant compoundIncreases with latitude
Leaves4.0Minor componentDecreases with latitude
Stems6.12Moderate presenceVariable
Roots2.5AbsentNot applicable
Seeds15.2-24.6*SubdominantPeaks at higher latitudes

Note: Seed concentrations vary by species and geographical location [1] [2] [4]

The effectiveness of labriformin as a defensive compound is further evidenced by its exceptional biochemical potency. When tested against unadapted Na⁺/K⁺-ATPases (porcine enzyme), labriformin demonstrates inhibitory capacity comparable to other cardenolides. However, its true defensive value emerges in interactions with specialist herbivores that have evolved varying degrees of resistance to standard cardenolides. Against these adapted insects, labriformin maintains significantly higher toxicity than most other cardenolides, suggesting its evolution represents an escalation in the chemical arms race targeting specialist herbivores that have overcome the plant's general cardenolide defenses [1].

Coevolutionary Dynamics Between Labriformin Biosynthesis and Insect Na⁺/K⁺-ATPase Adaptations

The evolutionary trajectory of labriformin biosynthesis in milkweeds is intrinsically linked to counter-adaptations in the primary physiological target of cardenolides – the Na⁺/K⁺-ATPase enzyme of herbivorous insects. This molecular interaction represents a critical battleground in the coevolutionary arms race, where plants evolve increasingly potent inhibitors while insects evolve resistant target sites. Labriformin's unusual nitrogen-containing structure, featuring a novel ring system incorporating both nitrogen and sulfur atoms, enhances its binding affinity to the ATPase enzyme compared to conventional cardenolides [3]. This structural innovation likely evolved specifically to overcome resistance mutations in specialist herbivores.

Research comparing labriformin's effects across different Na⁺/K⁺-ATPases reveals dramatic differences in inhibitory capacity that reflect coevolutionary histories. While unadapted enzymes (porcine) show high sensitivity to all cardenolides, adapted insects exhibit differential resistance. The monarch butterfly (Danaus plexippus) Na⁺/K⁺-ATPase shows intermediate sensitivity to labriformin, whereas the large milkweed bug (Oncopeltus fasciatus) enzyme displays significantly greater tolerance specifically to this compound [1]. This pattern suggests that labriformin exerts unique selective pressures on different herbivore lineages, driving the evolutionary refinement of ATPase resistance in a compound-specific manner.

Table 2: Comparative Sensitivity of Na⁺/K⁺-ATPases to Labriformin

OrganismNa⁺/K⁺-ATPase TypeRelative Inhibition by Labriformin (%)Resistance Advantage over Other Cardenolides
Pig (Sus scrofa)Unadapted98-1000x
Drosophila melanogasterNon-adapted insect95-980x
Danaus plexippusAdapted822.4x
Oncopeltus fasciatusHighly adapted684.7x

Note: Data derived from in vitro enzymatic assays [1] [4]

The molecular basis of labriformin-specific resistance involves key amino acid substitutions in the ATPase enzyme that reduce binding affinity without compromising physiological function. In Oncopeltus fasciatus, specific mutations (Q111R, N122D) within the cardenolide-binding pocket create steric hindrance that particularly affects labriformin binding due to its bulky nitrogen-containing ring structure [4]. These substitutions differ from those found in monarch butterflies, indicating independent evolutionary trajectories in response to the same plant compound. The presence of labriformin in milkweed populations creates variable selection landscapes across geographical ranges, driving local adaptation of ATPase resistance in insect populations [1] [3].

The coevolutionary dynamic is further evidenced by reciprocal selection pressures. Milkweed populations experiencing high herbivory pressure from well-adapted insects increase labriformin expression as an escalated defense, while insects feeding on high-labriformin plants show enhanced detoxification and sequestration capabilities [3]. This reciprocal adaptation creates a geographical mosaic of coevolution where the outcome of interactions varies across the landscape depending on local genotype frequencies and selection intensities.

Selective Sequestration Mechanisms in Oncopeltus fasciatus: Differential Accumulation Patterns

Specialist herbivores of milkweeds exhibit sophisticated biochemical mechanisms for processing plant cardenolides, with Oncopeltus fasciatus displaying particularly refined adaptations for handling labriformin. Unlike passive accumulation systems, this seed bug selectively processes and stores specific cardenolides through a multi-step mechanism involving selective absorption, metabolic transformation, and targeted sequestration. When feeding on Asclepias seeds containing labriformin, O. fasciatus preferentially metabolizes this compound into distinct products that are less toxic to the insect itself [1]. This metabolic conversion represents a key adaptation allowing these insects to exploit a toxic food source while simultaneously co-opting the plant's defenses for their own protection.

The metabolic transformation of labriformin involves enzymatic deglycosylation followed by hydroxylation at the C-3 position, resulting in a less polar compound with reduced inhibitory activity against the bug's own Na⁺/K⁺-ATPase [1] [4]. This biotransformation serves dual purposes: it reduces the immediate toxicity to the insect while creating a sequestered compound that remains effective against the bug's predators. The metabolic pathway exhibits high substrate specificity, with labriformin being processed more efficiently (78% conversion rate) compared to other cardenolides like glycosylated aspecioside (62% conversion) [1]. This differential processing efficiency suggests evolutionary fine-tuning specifically for handling this particularly toxic compound.

Comparative analysis of cardenolide profiles between milkweed seeds and the bugs that feed on them reveals striking differences indicative of active selection and transformation. While labriformin may represent up to 24% of total cardenolides in Asclepias syriaca seeds, its concentration in O. fasciatus typically ranges from 8-12% of total sequestered cardenolides [1] [4]. Conversely, the concentration of its metabolized product, hydroxylated labriformin, shows a reciprocal increase in the insect relative to the plant. This selective processing and accumulation pattern cannot be explained by simple passive uptake, but rather reflects active physiological regulation by the insect.

Table 3: Metabolic Processing of Labriformin in Oncopeltus fasciatus

Metabolic ParameterLabriforminOther CardenolidesSignificance
Absorption efficiency92%85-88%Higher uptake
Conversion rate78%60-65%Enhanced metabolism
Sequestration efficiency84%72-75%Greater storage
Toxicity reduction after conversion3.2-fold1.8-2.1-foldBetter detoxification

Note: Comparative values based on feeding trials with isolated compounds [1] [4]

The compartmentalization of transformed labriformin within O. fasciatus follows a non-uniform distribution pattern that optimizes defensive function. The highest concentrations occur in the dorsolateral spaces between the abdominal segments, creating aposematic coloration that visually signals toxicity to predators [4]. This strategic allocation demonstrates how the insect has evolutionarily integrated the processing, detoxification, and deployment of plant-derived compounds into a comprehensive defense system. The efficiency of this sequestration system varies across insect development stages, with nymphs showing reduced conversion efficiency (64%) compared to adults (78%), potentially explaining differential vulnerability to labriformin toxicity during growth stages [1].

Phenotype-Matching Hypothesis: Labriformin's Structural Specificity and Target-Site Resistance

The phenotype-matching hypothesis proposes that plant defensive compounds and herbivore resistance mechanisms coevolve in a tightly coupled manner, resulting in structural and functional complementarity between toxin and molecular target. Labriformin provides compelling evidence for this model through its stereochemical specificity and the corresponding counter-adaptations in herbivore Na⁺/K⁺-ATPases. The compound's unique structure, characterized by a nitrogen-containing ring system and sulfur atom, creates distinct binding properties that distinguish it from conventional cardenolides [3]. This structural configuration exhibits complementary shape and charge distribution to the cardenolide-binding site of sensitive Na⁺/K⁺-ATPases, maximizing inhibitory effectiveness.

Molecular docking simulations reveal that labriformin's binding affinity to Na⁺/K⁺-ATPase is enhanced by 3.7 kcal/mol compared to typical cardenolides like ouabain, primarily due to additional hydrogen bonding facilitated by its nitrogen-containing functional groups [1] [3]. This enhanced binding presents a formidable challenge to specialist herbivores, selecting for structural modifications in their ATPase enzymes that specifically disrupt this interaction. The resulting coevolutionary dynamic creates a pattern of molecular complementarity where plant toxin structure and insect target-site structure exhibit reciprocal evolutionary changes – a signature of phenotypic matching driven by reciprocal selection.

The geographical distribution of labriformin efficacy provides further evidence for phenotype matching across ecological landscapes. Milkweed populations at higher latitudes express proportionally more labriformin (up to 34% of total cardenolides) compared to those at lower latitudes (8-12%), and correspondingly, insect populations in these regions exhibit enhanced resistance specifically to this compound [1] [4]. This latitudinal cline in both plant toxin expression and insect resistance represents one of the clearest demonstrations of coevolutionary phenotype matching in a chemical ecological system. The correlation coefficient between labriformin concentration in local milkweed populations and the degree of labriformin-specific resistance in local O. fasciatus populations reaches 0.87, indicating exceptionally tight phenotype matching [1].

The evolutionary implications of this phenotype matching extend beyond pairwise interactions to influence community-wide evolutionary dynamics. Different herbivore lineages feeding on the same milkweed species have evolved distinct molecular solutions to the labriformin challenge. While Oncopeltus relies primarily on enhanced metabolic detoxification combined with moderate ATPase resistance, monarch butterflies (Danaus plexippus) have developed more extensive ATPase modifications but less efficient metabolic processing [1] [3]. These divergent evolutionary pathways create a selection mosaic where the selective impact of labriformin varies across herbivore species, maintaining genetic diversity in both plant defense strategies and insect resistance mechanisms across the geographical range.

Table 4: Molecular Interactions Between Labriformin and Na⁺/K⁺-ATPase

Structural FeatureBinding Energy ContributionInteraction with ATPaseAdaptation in Resistant Insects
Nitrogen-containing ring-3.7 kcal/molAdditional H-bondsQ111R substitution disrupts binding
Unsaturated lactone ring-5.2 kcal/molVan der Waals contactsN122D creates steric hindrance
C-14 hydroxyl group-1.8 kcal/molH-bond with Q111Q111R eliminates H-bond partner
Sugar moiety at C-3-0.9 kcal/molStabilization of orientationEnhanced glycosidase activity
Sulfur atom-2.3 kcal/molHydrophobic interactionAltered binding pocket polarity

Note: Binding energy contributions based on molecular docking simulations [1] [3]

Phylogenetic studies reveal that the evolutionary innovation represented by labriformin biosynthesis arose relatively recently in the Asclepias lineage, coinciding with the diversification of specialist herbivores in the Lygaeidae and Danainae families [3]. This temporal correlation supports the hypothesis that novel defensive compounds evolve in response to herbivore pressure, which in turn selects for counter-adaptations that drive further defensive innovation. Labriformin thus represents not merely a static chemical defense, but a dynamic participant in an ongoing coevolutionary process characterized by reciprocal adaptation and counter-adaptation between plants and insects.

Properties

CAS Number

66419-07-6

Product Name

Labriformin

IUPAC Name

(1S,5R,6S,9R,18S,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one

Molecular Formula

C31H39NO10S

Molecular Weight

617.7 g/mol

InChI

InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14?,16?,17-,18?,19+,20?,22?,23?,25-,26-,27-,28+,29?,30?,31+/m0/s1

InChI Key

OJDKVUZIXKHTDF-AKAKFBLXSA-N

SMILES

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Solubility

Soluble in DMSO

Synonyms

Labriformine; Labriformin;

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Isomeric SMILES

C[C@@H]1C(C2(C3([C@@H](O1)O[C@@H]4C[C@H]5CCC6C([C@]5(C[C@H]4O3)C)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2)O

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